molecular formula C23H36N2O4 B11385083 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane

1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane

Cat. No.: B11385083
M. Wt: 404.5 g/mol
InChI Key: HPHIHGMOBLGWIU-UHFFFAOYSA-N
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Description

1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound featuring a piperidine ring substituted with a 3,4,5-trimethoxybenzoyl group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the trimethoxybenzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Uniqueness: 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane is unique due to the combination of the trimethoxybenzoyl group, piperidine ring, and azepane ring. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C23H36N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C23H36N2O4/c1-27-20-16-18(17-21(28-2)22(20)29-3)23(26)25-14-9-6-10-19(25)11-15-24-12-7-4-5-8-13-24/h16-17,19H,4-15H2,1-3H3

InChI Key

HPHIHGMOBLGWIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2CCN3CCCCCC3

Origin of Product

United States

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